Welcome to the BenchChem Online Store!
molecular formula C10H7NO2S B8489596 1H-Pyrrole-2,5-dione, 1-(phenylthio)- CAS No. 18890-91-0

1H-Pyrrole-2,5-dione, 1-(phenylthio)-

Cat. No. B8489596
M. Wt: 205.23 g/mol
InChI Key: SNQDZVHQDVXJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04006155

Procedure details

5.5 Grams (0.05 mole) of thiophenol are stirred with 10.2 grams (0.05 mole) of N-(phenylthio)maleimide in 150 ml of benzene at room temperature for 1 hour. The benzene is removed from the reaction mixture by evaporation and the residue is added to 200 ml of methanol. A white solid forms upon contact with the methanol which is recovered by filtration. The solid recovered is 9.2 grams (84% yield) of phenyl disulfide. Recrystallized from methanol, the product melts sharply at 60° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1([S:14]N2C(=O)C=CC2=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[C:1]1([S:7][S:14][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
10.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)SN1C(C=CC1=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The benzene is removed from the reaction mixture by evaporation
ADDITION
Type
ADDITION
Details
the residue is added to 200 ml of methanol
FILTRATION
Type
FILTRATION
Details
A white solid forms upon contact with the methanol which is recovered by filtration
CUSTOM
Type
CUSTOM
Details
The solid recovered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SSC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.